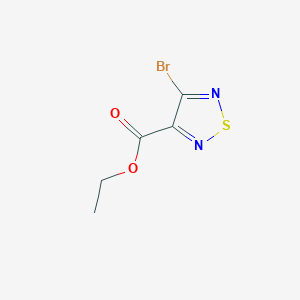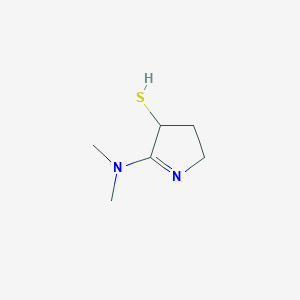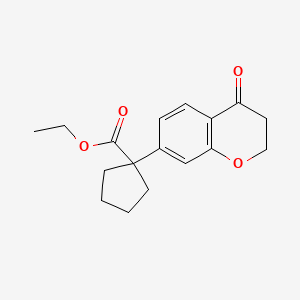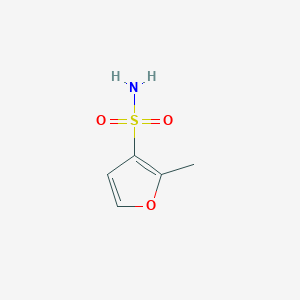
(6-Aminohexyl)triphenylphosphoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminohexyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C24H30Cl2NP It is a derivative of triphenylphosphonium, which is known for its ability to target mitochondria within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(6-Aminohexyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems targeting mitochondria-related diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6-Aminohexyl)triphenylphosphoniumchloride involves its ability to target and accumulate in mitochondria. The triphenylphosphonium moiety facilitates the compound’s uptake into cells and its subsequent localization in the mitochondria. This targeting is primarily due to the lipophilic nature of the triphenylphosphonium cation, which allows it to cross the mitochondrial membrane and accumulate within the organelle .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohexyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(6-Aminohexyl)triphenylphosphoniumchloride is unique due to its amino group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications, particularly in targeting mitochondria and facilitating the delivery of bioactive molecules .
Properties
Molecular Formula |
C24H29ClNP |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-aminohexyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C24H29NP.ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21,25H2;1H/q+1;/p-1 |
InChI Key |
LQNIEXIIMFMHJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)





![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)





![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
